molecular formula C22H19N3O6 B11016808 N,N'-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

N,N'-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B11016808
M. Wt: 421.4 g/mol
InChI Key: SRECJOMJMCQZRV-UHFFFAOYSA-N
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Description

N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a nitrobenzene core. It is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

1-N,3-N-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C22H19N3O6/c1-30-19-7-3-5-16(12-19)23-21(26)14-9-15(11-18(10-14)25(28)29)22(27)24-17-6-4-8-20(13-17)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27)

InChI Key

SRECJOMJMCQZRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 5-nitroisophthaloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxyphenyl groups can interact with biological macromolecules, potentially affecting enzyme activity or receptor binding. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • N,N’-Bis(3-methoxyphenyl)propanediamide

Uniqueness

N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its combination of methoxyphenyl and nitrobenzene groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

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